molecular formula C6H7ClO3 B167244 4-chloro-2-methoxy-2H-pyran-5-one CAS No. 126641-76-7

4-chloro-2-methoxy-2H-pyran-5-one

Cat. No.: B167244
CAS No.: 126641-76-7
M. Wt: 162.57 g/mol
InChI Key: CYVIFAFYGPGNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-methoxy-2H-pyran-5-one is an organic compound belonging to the pyranone family. Pyranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methoxy-2H-pyran-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a chlorinated ketone with a methoxy-substituted aldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methoxy-2H-pyran-5-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Possible precursor for drug development.

    Industry: Use in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-2-methoxy-2H-pyran-5-one exerts its effects would depend on its specific interactions with biological molecules. It might act by binding to specific enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2H-pyran-3(6H)-one: Lacks the methoxy group.

    6-methoxy-2H-pyran-3(6H)-one: Lacks the chloro group.

    4-chloro-6-methoxy-2H-pyran-2-one: Different position of the oxygen atom.

Uniqueness

4-chloro-2-methoxy-2H-pyran-5-one is unique due to the presence of both chloro and methoxy substituents, which can influence its reactivity and biological activity.

Properties

CAS No.

126641-76-7

Molecular Formula

C6H7ClO3

Molecular Weight

162.57 g/mol

IUPAC Name

4-chloro-2-methoxy-2H-pyran-5-one

InChI

InChI=1S/C6H7ClO3/c1-9-6-2-4(7)5(8)3-10-6/h2,6H,3H2,1H3

InChI Key

CYVIFAFYGPGNAB-UHFFFAOYSA-N

SMILES

COC1C=C(C(=O)CO1)Cl

Canonical SMILES

COC1C=C(C(=O)CO1)Cl

Synonyms

2H-Pyran-3(6H)-one, 4-chloro-6-methoxy-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.